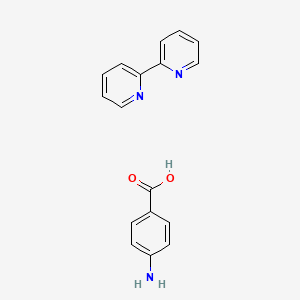![molecular formula C26H24Cl2N2 B14211106 2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole CAS No. 827016-66-0](/img/structure/B14211106.png)
2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole is a complex organic compound that features a piperidine ring substituted with a 2,6-dichlorophenyl group and an indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole typically involves multiple steps. One practical synthesis route includes the following steps :
Starting Materials: Phenylhydrazine, 1-(thiophen-2-yl)ethanone, 2,6-dichlorophenyl-boronic acid, and 4-bromopyridine.
Step 1: Formation of the indole core by reacting phenylhydrazine with 1-(thiophen-2-yl)ethanone.
Step 2: Introduction of the piperidine ring through a nucleophilic substitution reaction.
Step 3: Coupling of the 2,6-dichlorophenyl group using Suzuki-Miyaura cross-coupling reaction.
Step 4: Final assembly of the compound through a series of purification steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The piperidine ring can be reduced to form different derivatives.
Substitution: Halogen atoms on the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives.
Applications De Recherche Scientifique
2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole has several scientific research applications :
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole involves its interaction with specific molecular targets and pathways . The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole: Shares structural similarities with the piperidine and dichlorophenyl groups.
3-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-2-(thiophen-2-yl)-1H-indole: Another indole derivative with similar functional groups.
Uniqueness
2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structural features allow for versatile chemical modifications, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
827016-66-0 |
|---|---|
Formule moléculaire |
C26H24Cl2N2 |
Poids moléculaire |
435.4 g/mol |
Nom IUPAC |
2-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-3-phenyl-1H-indole |
InChI |
InChI=1S/C26H24Cl2N2/c27-21-10-6-11-22(28)26(21)19-13-15-30(16-14-19)17-24-25(18-7-2-1-3-8-18)20-9-4-5-12-23(20)29-24/h1-12,19,29H,13-17H2 |
Clé InChI |
MHDWSRIJQRQMCV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C2=C(C=CC=C2Cl)Cl)CC3=C(C4=CC=CC=C4N3)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-oxopropanamide](/img/structure/B14211023.png)
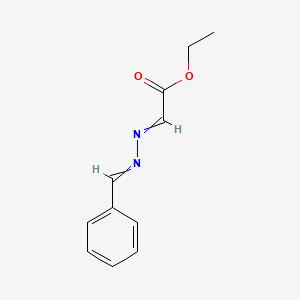

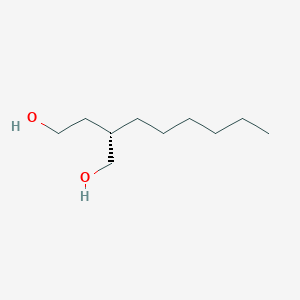
![4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid](/img/structure/B14211047.png)
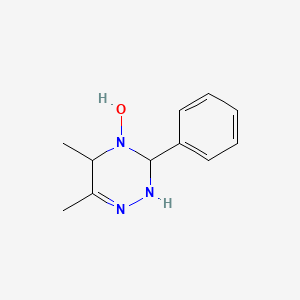
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B14211053.png)
![5-[(Benzenesulfonyl)(chloro)methyl]-3-phenyl-2,5-dihydro-1,2,4-triazine](/img/structure/B14211059.png)
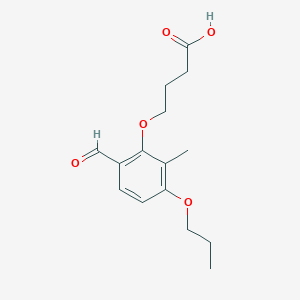
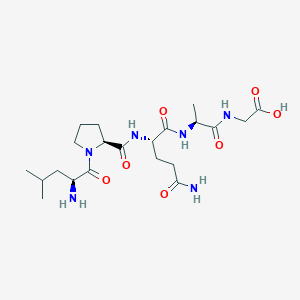
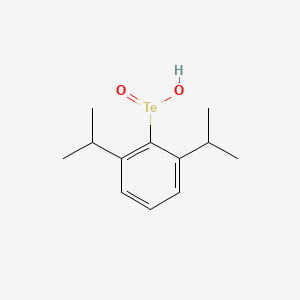
![4-[4-(tert-Butylamino)butyl]benzene-1,2-diol](/img/structure/B14211091.png)
![Diethyl [(3-iodopropane-1-sulfonyl)amino]propanedioate](/img/structure/B14211101.png)
